
2-Chloro-4-iodo-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-iodo-6-nitroaniline is an aromatic compound with the molecular formula C6H4ClIN2O2 It is characterized by the presence of chloro, iodo, and nitro substituents on an aniline ring
Wirkmechanismus
Target of Action
2-Chloro-4-iodo-6-nitroaniline (2-C-4-I-6-NA) is a nitroaromatic compound . It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide
Biochemical Pathways
The degradation of 2-C-4-I-6-NA has been studied in Rhodococcus sp. strain MB-P1 under aerobic conditions . The strain MB-P1 utilizes 2-C-4-I-6-NA as the sole carbon, nitrogen, and energy source . The degradation of 2-C-4-I-6-NA occurs with the release of nitrite ions, chloride ions, and ammonia . During the resting cell studies, the 2-C-4-I-6-NA-induced cells of strain MB-P1 transformed 2-C-4-I-6-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
strain MB-P1 results in the transformation of 2-C-4-I-6-NA to 4-A-3-CP and then to 6-CHQ .
Action Environment
The action of 2-C-4-I-6-NA can be influenced by various environmental factors. For instance, the degradation of 2-C-4-I-6-NA by Rhodococcus sp. strain MB-P1 occurs under aerobic conditions . Other factors such as temperature, pH, and the presence of other substances can also potentially influence the action, efficacy, and stability of 2-C-4-I-6-NA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-nitroaniline typically involves a multi-step process starting from aniline or its derivatives. One common route includes:
Nitration: Aniline is first nitrated to form 4-nitroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: The nitroaniline is then subjected to halogenation.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, due to the presence of the iodo group.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Tin and hydrochloric acid, or palladium on carbon with hydrogen gas.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2-Chloro-4-iodo-6-aminoaniline.
Coupled Products: Coupling reactions can produce biaryl compounds with various functional groups depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-iodo-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in antimicrobial and anticancer studies.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-nitroaniline: Lacks the iodo group, making it less reactive in coupling reactions.
4-Chloro-2-nitroaniline: Differently substituted, affecting its reactivity and applications.
2-Iodo-4-nitroaniline: Similar but lacks the chloro group, influencing its chemical behavior.
Uniqueness: 2-Chloro-4-iodo-6-nitroaniline is unique due to the combination of chloro, iodo, and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-4-iodo-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGBOSXOBVKKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)
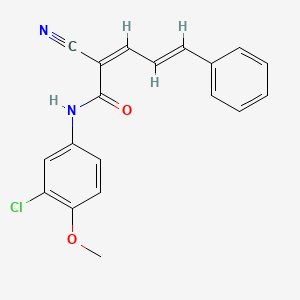
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2756581.png)

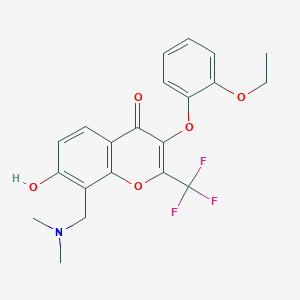

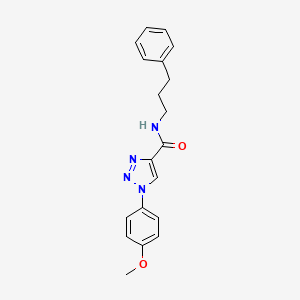
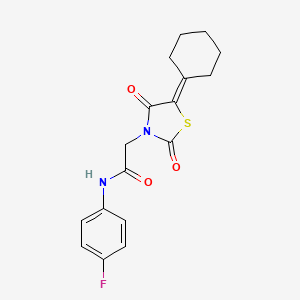
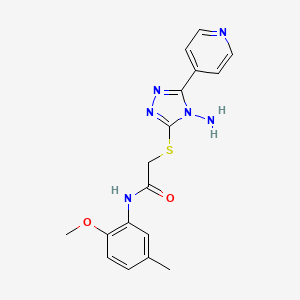
![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)
![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)
![N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2756599.png)
